

A Technical Guide to the Solubility of Dimethyl Tetradecanedioate in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl tetradecanedioate*

Cat. No.: *B1583837*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **dimethyl tetradecanedioate** (DMTD), the dimethyl ester of tetradecanedioic acid. Given the limited availability of specific quantitative solubility data for DMTD in public literature, this document presents known qualitative information and supplements it with quantitative and qualitative data for analogous, shorter-chain dimethyl esters of dicarboxylic acids to provide a comparative context.

Furthermore, this guide details a robust experimental protocol for the gravimetric determination of solubility, enabling researchers to generate precise data for their specific applications. Visual diagrams are included to delineate logical relationships and experimental workflows, adhering to best practices for clarity and data visualization.

Introduction to Dimethyl Tetradecanedioate

Dimethyl tetradecanedioate ($C_{16}H_{30}O_4$, Molar Mass: 286.41 g/mol) is a diester characterized by a fourteen-carbon linear aliphatic chain flanked by two methyl ester groups. This molecular structure imparts a significant degree of non-polarity, which is the primary determinant of its solubility characteristics. Understanding its behavior in various organic solvents is crucial for its application in diverse fields, including polymer synthesis, as a precursor for specialty chemicals, and as a plasticizer.^[1] Qualitatively, DMTD is expected to exhibit good solubility in non-polar to moderately polar organic solvents such as ethers, hydrocarbons, and alcohols,

with limited solubility in highly polar solvents like water.[\[1\]](#) One source notes a calculated water solubility of 0.034 g/L at 25°C.[\[1\]](#)

Solubility Data of Dimethyl Dicarboxylates

Direct, quantitative solubility data for **dimethyl tetradecanedioate** in a wide range of organic solvents is not readily available in published literature.[\[1\]](#) However, the principle of "like dissolves like" provides a strong predictive framework. The long, non-polar hydrocarbon chain of DMTD suggests favorable solubility in non-polar and weakly polar organic solvents.

To provide a more comprehensive understanding, the following tables summarize the available qualitative and quantitative solubility data for DMTD and structurally similar dimethyl esters of dicarboxylic acids: dimethyl adipate (C6 chain) and dimethyl sebacate (C10 chain). Generally, for a homologous series of diesters, solubility in polar solvents is expected to decrease as the length of the non-polar aliphatic chain increases.

Table 1: Qualitative Solubility of Dimethyl Dicarboxylates

Compound	Solvent Class	Example Solvents	Expected / Observed Solubility	Rationale / Reference
Dimethyl Tetradecanedioate (C14)	Alcohols	Methanol	Slightly Soluble	Polarity mismatch between the long non-polar chain and the polar solvent. [2]
Halogenated Solvents	Chloroform	Slightly Soluble	Good balance of polarity for dissolution. [2]	
Esters	Isopropyl		"Like dissolves like"; DMTD is a diester and has a high affinity for other cosmetic esters.	
	Myristate, Ethylhexyl	Good to Excellent		
	Palmitate			
Triglycerides	Caprylic/Capric Triglyceride	Moderate to Good	Similar ester functionalities lead to good compatibility.	
Hydrocarbons	Mineral Oil, Isohexadecane	Low to Moderate	Significant polarity mismatch between the ester and non-polar oils.	
Silicones	Dimethicone, Cyclopentasiloxane	Poor to Low	Silicones are generally poor solvents for organic esters.	
Glycols	Propylene Glycol, Butylene	Poor	DMTD is lipophilic and has	

	Glycol		very low solubility in these hydrophilic solvents.	
Dimethyl Adipate (C6)	Alcohols, Ethers	Ethanol, Diethyl Ether	Miscible	Shorter chain allows for miscibility with polar solvents. [3] [4]
Water	-	Sparingly Soluble	[4]	
Dimethyl Sebacate (C10)	Ethers	Diethyl Ether	Soluble	[5]
Water	-	Insoluble	Increased non-polar character reduces water solubility significantly. [6] [7] [8]	

Table 2: Quantitative Solubility of Dimethyl Adipate (C6)

Solvent	Temperature (°C)	Solubility	Reference
Water	Not Specified	25 g/L	
DMSO	Not Specified	200 mg/mL (Requires sonication)	[9]

Note: The data for analogous compounds is intended to provide a general trend. Actual solubility of **dimethyl tetradecanedioate** should be determined experimentally.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for determining the solubility of a solid organic compound like **dimethyl tetradecanedioate** in an organic solvent using the isothermal equilibrium shake-flask method followed by gravimetric analysis.

Principle

A saturated solution of the compound is prepared by agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the undissolved solid is separated, and a known mass or volume of the saturated solution is taken. The solvent is then evaporated, and the mass of the remaining solute is determined.

Materials and Equipment

- **Dimethyl Tetradecanedioate** (solute)
- Organic solvent of interest
- Analytical balance (± 0.0001 g)
- Thermostatic shaker bath or incubator
- Glass vials with screw caps
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm PTFE)
- Pre-weighed evaporating dishes or beakers
- Drying oven or vacuum oven
- Desiccator

Methodology

- Preparation of Saturated Solution:

- Add an excess amount of **dimethyl tetradecanedioate** to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.
- Accurately add a known volume or mass of the desired organic solvent into each vial.
- Securely cap the vials to prevent solvent evaporation.

- Equilibration:
 - Place the vials in a thermostatic shaker bath set to the desired temperature.
 - Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. The time required for equilibrium should be determined experimentally.
- Sample Separation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette. To avoid precipitation, ensure the temperature of the pipette is the same as the solution.
 - Filter the supernatant through a syringe filter into a pre-weighed evaporating dish. This step is critical to remove any undissolved microparticles.
- Gravimetric Analysis:
 - Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.
 - Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the boiling point of the solute and high enough for efficient solvent evaporation.
 - Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

- Weigh the evaporating dish with the dried solute.
- Repeat the drying and weighing steps until a constant mass is achieved.

Calculation of Solubility

- Mass of dissolved solute (m_solute):
 - $m_{\text{solute}} = (\text{Mass of dish + solute}) - (\text{Mass of empty dish})$
- Mass of solvent (m_solvent):
 - $m_{\text{solvent}} = (\text{Mass of dish + solution}) - (\text{Mass of dish + solute})$
- Solubility (g/100 g solvent):
 - $\text{Solubility} = (m_{\text{solute}} / m_{\text{solvent}}) \times 100$

The solubility can also be expressed in other units, such as g/L or mol/L, by using the density of the solvent and the molar mass of the solute.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **Dimethyl Tetradecanedioate**.

Caption: Relationship between molecular structure and solubility.

Conclusion

While specific quantitative solubility data for **dimethyl tetradecanedioate** in a broad range of organic solvents remains limited in publicly accessible literature, its general solubility characteristics can be inferred from its chemical structure and by comparison with analogous diesters. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for generating reliable data. This will enable researchers and professionals in drug development and other scientific fields to effectively utilize **dimethyl tetradecanedioate** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Dimethyl dodecanedioate CAS#: 1731-79-9 [m.chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Dimethyl adipate | 627-93-0 [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. DIMETHYL SEBACATE - Ataman Kimya [atamanchemicals.com]
- 7. Dimethyl sebacate | 106-79-6 [chemicalbook.com]
- 8. Dimethyl sebacate CAS#: 106-79-6 [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of Dimethyl Tetradecanedioate in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583837#solubility-of-dimethyl-tetradecanedioate-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com